Ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate
Overview
Description
Ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate is a useful research compound. Its molecular formula is C9H8BrNO3 and its molecular weight is 258.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ligand Synthesis and Metal Complex Studies
Ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate has been utilized in ligand synthesis, particularly in the creation of 4-carboxy-1,8-naphthyridines and related compounds. These synthesized ligands are significant due to their ability to promote lower energy electronic absorption in metal complexes and offer a useful tether for anchoring the ligand to semiconductor surfaces (Zong, Zhou, & Thummel, 2008).
Potential in Anticancer Therapies
The compound has been investigated for its potential in anticancer applications. For example, a study focused on the synthesis and evaluation of a new ligand, which includes this compound, for anticancer activity against human breast cancer cells (Ragavan et al., 2020).
Chemoselective Synthesis
In another research context, the compound has been used in chemoselective synthesis processes. A study demonstrated the synthetic versatility of a related compound for the synthesis of various ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates, highlighting its significant chemoselectivity and yield potential (Pretto et al., 2019).
Pharmaceutical Synthesis
This compound has also been used in the synthesis of pharmaceuticals. It has been applied in the preparation of pyridine derivatives via Grignard reactions, showcasing its utility in the formation of various medicinal compounds (Proost & Wibaut, 1940).
Properties
IUPAC Name |
ethyl 2-(6-bromopyridin-3-yl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-2-14-9(13)8(12)6-3-4-7(10)11-5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVBNBZEKIKPMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CN=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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